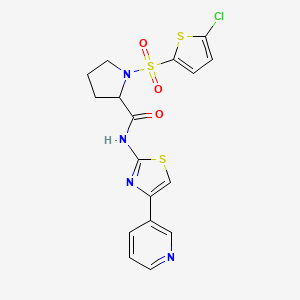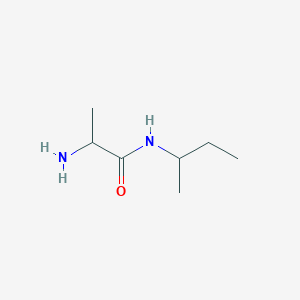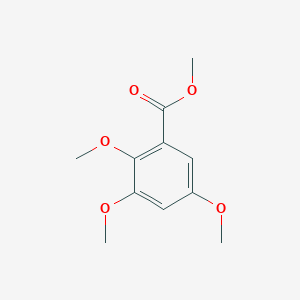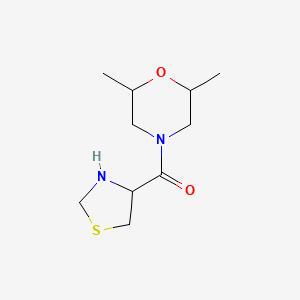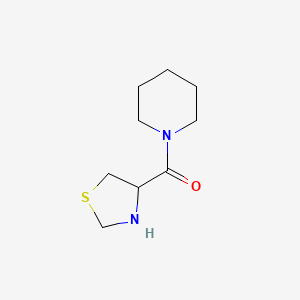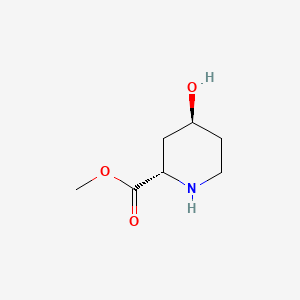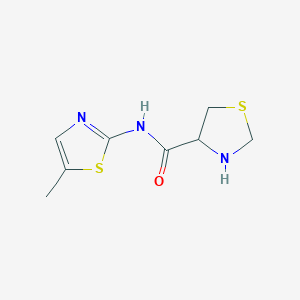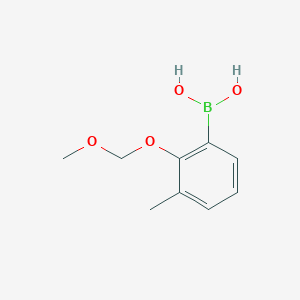
2-(Methoxymethoxy)-3-methylphenylboronic acid
Descripción general
Descripción
“2-(Methoxymethoxy)-3-methylphenylboronic acid” is a chemical compound with the molecular weight of 212.01 . It is also known as “3-Methoxy-2-(methoxymethoxy)phenylboronic acid” and has the IUPAC name "3-methoxy-2-(methoxymethoxy)phenylboronic acid" . It is a solid substance .
Molecular Structure Analysis
The InChI code for “this compound” is "1S/C9H13BO5/c1-13-6-15-9-7 (10 (11)12)4-3-5-8 (9)14-2/h3-5,11-12H,6H2,1-2H3" . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“this compound” is a solid substance . The country of origin for this compound is CN .Aplicaciones Científicas De Investigación
Enantioselective Recognition and Sensing
2-(Methoxymethoxy)-3-methylphenylboronic acid is involved in the enantioselective recognition of chiral amines. For example, it was utilized in the preparation of 1,8-Bis[5′(2′-hydroxy-4′-methylbiphenyl)]naphthalene, a compound that can act as a circular dichroism sensor for a wide range of chiral amines due to its stable axially chiral anti-isomer. This capability makes it a potential tool for chiral discrimination in various analytical and synthetic applications (Ghosn & Wolf, 2011).
Synthesis of Polyoxgenated Compounds
It is instrumental in the synthesis of polyoxygenated compounds, such as the cascade synthesis leading to 3-(2-methoxymethoxymethyl)aryl-4-hydroxycoumarin derivatives, which showed moderate cytotoxicity against human epithelial mammary cells. These derivatives are of interest due to their potential biological activities (Naumov et al., 2007).
Supramolecular Assembly Design
The compound also finds applications in the design and synthesis of supramolecular assemblies. Phenylboronic acids, including derivatives similar to this compound, were used to form structures due to their ability to establish O–H⋯N hydrogen bonds, showcasing its utility in creating novel materials and sensors (Pedireddi & Seethalekshmi, 2004).
Catalytic Applications in Organic Synthesis
This boronic acid derivative serves as a precursor in cobalt-catalyzed annulation reactions to create 2,3-disubstituted indenones, highlighting its role in synthesizing complex organic molecules. Such reactions are pivotal in the pharmaceutical industry for developing new drugs and materials (Ueda et al., 2016).
Development of Emissive Fluorophores
Moreover, its involvement in the palladium-catalyzed cascade reactions to synthesize benzofuro[2,3-c]pyridines demonstrates its utility in constructing new classes of emissive fluorophores. Such compounds are valuable for optoelectronic applications and as probes in biological imaging (Xiong et al., 2019).
Propiedades
IUPAC Name |
[2-(methoxymethoxy)-3-methylphenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO4/c1-7-4-3-5-8(10(11)12)9(7)14-6-13-2/h3-5,11-12H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WURJKMIOEBCCJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)C)OCOC)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-isopropylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B3212492.png)
